molecular formula C12H17N B6605433 (2R)-1-(4-cyclopropylphenyl)propan-2-amine CAS No. 2227817-30-1

(2R)-1-(4-cyclopropylphenyl)propan-2-amine

Cat. No.: B6605433
CAS No.: 2227817-30-1
M. Wt: 175.27 g/mol
InChI Key: XSHQTPYZJPPMMZ-SECBINFHSA-N
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Description

(2R)-1-(4-cyclopropylphenyl)propan-2-amine is a chiral amine compound characterized by the presence of a cyclopropyl group attached to a phenyl ring, which is further connected to a propan-2-amine moiety. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-1-(4-cyclopropylphenyl)propan-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-cyclopropylbenzaldehyde and ®-2-aminopropane.

    Grignard Reaction: The 4-cyclopropylbenzaldehyde is reacted with a Grignard reagent to form the corresponding alcohol.

    Reductive Amination: The alcohol is then subjected to reductive amination with ®-2-aminopropane to yield the desired amine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2R)-1-(4-cyclopropylphenyl)propan-2-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as in the treatment of neurological disorders.

    Industry: Used in the production of pharmaceuticals or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of (2R)-1-(4-cyclopropylphenyl)propan-2-amine would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity through binding interactions. The cyclopropyl and phenyl groups may contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (2R)-1-(4-methylphenyl)propan-2-amine: Similar structure with a methyl group instead of a cyclopropyl group.

    (2R)-1-(4-chlorophenyl)propan-2-amine: Similar structure with a chlorine atom instead of a cyclopropyl group.

Uniqueness

The presence of the cyclopropyl group in (2R)-1-(4-cyclopropylphenyl)propan-2-amine may confer unique steric and electronic properties, potentially leading to different biological activities and chemical reactivity compared to its analogs.

Properties

IUPAC Name

(2R)-1-(4-cyclopropylphenyl)propan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N/c1-9(13)8-10-2-4-11(5-3-10)12-6-7-12/h2-5,9,12H,6-8,13H2,1H3/t9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSHQTPYZJPPMMZ-SECBINFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)C2CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC1=CC=C(C=C1)C2CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.27 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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